2-(1H-indol-3-yl)-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-oxoacetamide
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Overview
Description
2-(1H-indol-3-yl)-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-oxoacetamide is a complex organic compound that features an indole core, a methoxyphenyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-oxoacetamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.
Construction of the Oxazolidinone Ring: The oxazolidinone ring is typically formed via cyclization reactions involving amino alcohols and carbonyl compounds.
Final Coupling: The final step involves coupling the indole core with the oxazolidinone intermediate, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: Reduction of the oxazolidinone ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the corresponding amino alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted via nucleophilic aromatic substitution, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Indole-2,3-diones
Reduction: Amino alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(1H-indol-3-yl)-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-oxoacetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-oxoacetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-N-(2-oxo-2-phenylethyl)-2-oxoacetamide
- 2-(1H-indol-3-yl)-N-(2-oxo-2-(4-methoxyphenyl)ethyl)-2-oxoacetamide
- 2-(1H-indol-3-yl)-N-(2-oxo-2-(3,4-dimethoxyphenyl)ethyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-(1H-indol-3-yl)-N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-2-oxoacetamide stands out due to the presence of the oxazolidinone ring, which can impart unique biological activities and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets or improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-28-14-6-4-5-13(9-14)24-12-15(29-21(24)27)10-23-20(26)19(25)17-11-22-18-8-3-2-7-16(17)18/h2-9,11,15,22H,10,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVPBUBKMDJURR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CNC(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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